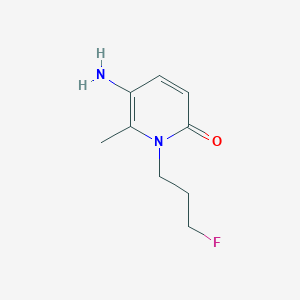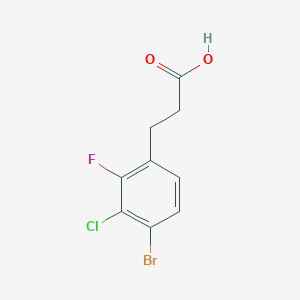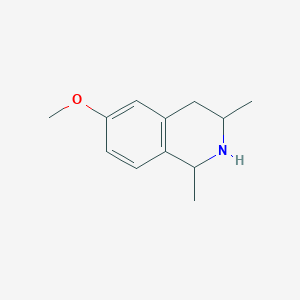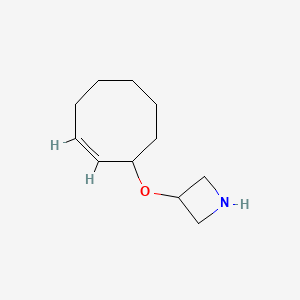![molecular formula C14H12O B13318595 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13318595.png)
4-Methyl-[1,1'-biphenyl]-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C14H12O. It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and an aldehyde group is attached to the other phenyl ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[1,1’-biphenyl]-2-carbaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methylbiphenyl and an appropriate acylating agent, such as formyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of 4-Methyl-[1,1’-biphenyl]-2-carbaldehyde may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products.
化学反応の分析
Types of Reactions: 4-Methyl-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the biphenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: 4-Methyl-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4-Methyl-[1,1’-biphenyl]-2-methanol.
Substitution: 4-Methyl-2-nitro-[1,1’-biphenyl] or 4-Methyl-2-bromo-[1,1’-biphenyl].
科学的研究の応用
4-Methyl-[1,1’-biphenyl]-2-carbaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of ligands and catalysts.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and in the development of fluorescent probes for biological imaging.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals, fragrances, and polymers.
作用機序
The mechanism of action of 4-Methyl-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets, depending on the specific application. For example, in enzyme-catalyzed reactions, the aldehyde group can form covalent bonds with nucleophilic residues in the active site of the enzyme, leading to the formation of enzyme-substrate complexes. This interaction can modulate the activity of the enzyme and influence the overall reaction pathway.
類似化合物との比較
4-Methyl-[1,1’-biphenyl]-2-carbaldehyde can be compared with other similar compounds, such as:
4-Methyl-[1,1’-biphenyl]-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
4-Methyl-[1,1’-biphenyl]-2-methanol: This compound has a primary alcohol group instead of an aldehyde group, leading to different chemical properties and uses.
4-Methyl-[1,1’-biphenyl]-2-nitro:
The uniqueness of 4-Methyl-[1,1’-biphenyl]-2-carbaldehyde lies in its aldehyde functional group, which makes it a versatile intermediate for various chemical transformations and applications.
特性
分子式 |
C14H12O |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
5-methyl-2-phenylbenzaldehyde |
InChI |
InChI=1S/C14H12O/c1-11-7-8-14(13(9-11)10-15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChIキー |
AJGDWOAQGUOSTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one](/img/structure/B13318520.png)
![2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13318529.png)


![4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13318558.png)




![1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13318585.png)


